5-Nitroacephenanthrylene
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Overview
Description
5-Nitroacephenanthrylene is a nitro-substituted polycyclic aromatic hydrocarbon It is derived from acephenanthrylene, a tetracyclic compound known for its unique structural properties
Preparation Methods
The synthesis of 5-Nitroacephenanthrylene typically involves the nitration of acephenanthrylene. Acephenanthrylene itself can be prepared through a multi-step process starting with the cyclization of 4-(5-acenapthenyl)butyric acid . The nitration process involves the use of concentrated nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure the selective nitration at the desired position .
Chemical Reactions Analysis
5-Nitroacephenanthrylene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Nitroacephenanthrylene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Nitroacephenanthrylene involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. These interactions can result in the modulation of cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
5-Nitroacephenanthrylene can be compared with other nitro-substituted polycyclic aromatic hydrocarbons, such as:
- 1-Nitropyrene
- 2-Nitrofluoranthene
- 3-Nitrofluoranthene
These compounds share similar structural features but differ in the position and number of nitro groups, which influence their chemical reactivity and biological activities.
Properties
CAS No. |
114790-08-8 |
---|---|
Molecular Formula |
C16H9NO2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
5-nitroacephenanthrylene |
InChI |
InChI=1S/C16H9NO2/c18-17(19)15-9-11-5-3-7-13-12-6-2-1-4-10(12)8-14(15)16(11)13/h1-9H |
InChI Key |
PNKLPKKJTZTUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=CC4=C3C2=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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